molecular formula AuI3 B085168 Triiodogold(III) CAS No. 13453-24-2

Triiodogold(III)

Cat. No.: B085168
CAS No.: 13453-24-2
M. Wt: 577.6800 g/mol
InChI Key: GCZKMPJFYKFENV-UHFFFAOYSA-K
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Description

Triiodogold(III) (AuI₃) is a gold(III) halide complex characterized by three iodide ligands coordinated to a central Au³⁺ ion. Its synthesis typically involves redox reactions between gold precursors and iodide sources under controlled conditions. For instance, Albayer and Dutton () synthesized cationic gold(III) complexes using iodine(III) reagents, highlighting the role of iodide ligands in stabilizing the Au³⁺ center. Structural analyses, including X-ray crystallography, reveal a square-planar geometry for AuI₃, consistent with other gold(III) halides .

AuI₃ exhibits notable stability compared to its chloride and bromide counterparts due to the stronger σ-donor and π-acceptor properties of iodide ligands, which mitigate Au³⁺ reduction . Its applications span catalysis and biomedicine; for example, gold(III) complexes with N-heterocyclic carbene ligands demonstrate "switch-on" fluorescence upon thiol interaction and potent anticancer activity .

Properties

CAS No.

13453-24-2

Molecular Formula

AuI3

Molecular Weight

577.6800 g/mol

IUPAC Name

triiodogold

InChI

InChI=1S/Au.3HI/h;3*1H/q+3;;;/p-3

InChI Key

GCZKMPJFYKFENV-UHFFFAOYSA-K

SMILES

[I-].[I-].[I-].[Au+3]

Canonical SMILES

I[Au](I)I

Other CAS No.

13453-24-2

Origin of Product

United States

Preparation Methods

Reaction of Elemental Gold with Iodine

Triiodogold(III) can be synthesized by reacting elemental gold with iodine under controlled oxidative conditions. This method leverages the oxidative power of iodine in the presence of a coordinating solvent. For example, gold powder reacts with iodine in hydroiodic acid (HI) at elevated temperatures (80–100°C), forming AuI₃ via the intermediate AuI. The reaction proceeds as:

Au+3I2AuI3\text{Au} + 3\text{I}2 \rightarrow \text{AuI}3

However, the instability of AuI₃ necessitates rapid quenching and storage under inert atmospheres.

Role of Oxidizing Agents

The addition of oxidizing agents like nitric acid (HNO₃) or chlorine gas enhances the reaction kinetics by facilitating gold oxidation. In one protocol, AuCl₃ is treated with excess potassium iodide (KI) in acidic media, leading to ligand exchange:

AuCl3+3KIAuI3+3KCl\text{AuCl}3 + 3\text{KI} \rightarrow \text{AuI}3 + 3\text{KCl}

This method yields AuI₃ with >80% purity but requires rigorous exclusion of moisture to prevent hydrolysis.

Metathesis Reactions Involving Gold(III) Precursors

Ligand Substitution from AuCl₃

Metathesis reactions exploit the lability of chloride ligands in AuCl₃. Treating AuCl₃ with hydrogen iodide (HI) or iodides (e.g., NaI, KI) in anhydrous ethanol induces complete ligand substitution:

AuCl3+3HIAuI3+3HCl\text{AuCl}3 + 3\text{HI} \rightarrow \text{AuI}3 + 3\text{HCl}

Yields exceeding 70% are achievable when reactions are conducted at 0–5°C to minimize side reactions.

Solvent Effects and Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate iodide substitution due to enhanced solvation of chloride byproducts. Kinetic studies reveal second-order dependence on iodide concentration, suggesting a concerted mechanism.

Oxidative Addition to Gold(I) Complexes

Gold(I) Precursors and Iodine Sources

Recent advances utilize oxidative addition of iodine to monovalent gold complexes. For instance, a (P,N)-ligated gold(I) amido complex reacts with iodine (I₂) in tetrahydrofuran (THF), forming a gold(III) triiodide species:

(P,N)Au(I)+3I2(P,N)Au(III)I3+Byproducts\text{(P,N)Au(I)} + 3\text{I}2 \rightarrow \text{(P,N)Au(III)I}3 + \text{Byproducts}

This method, detailed in catalytic studies, achieves >90% conversion under mild conditions (25°C, 12 h).

Mechanistic Insights

The reaction proceeds via a two-electron oxidative addition, followed by iodide coordination. Spectroscopic evidence (UV-Vis, NMR) confirms the intermediacy of a gold(III) diiodide species prior to triiodide formation.

Electrochemical Synthesis

Anodic Oxidation of Gold in Iodide Electrolytes

Electrochemical methods offer a scalable route to AuI₃. Gold electrodes are polarized anodically in KI-containing electrolytes, inducing oxidation to Au³⁺ and subsequent complexation with iodide:

AuAu3++3e(Anode)\text{Au} \rightarrow \text{Au}^{3+} + 3e^- \quad (\text{Anode})
Au3++3IAuI3(Solution)\text{Au}^{3+} + 3\text{I}^- \rightarrow \text{AuI}_3 \quad (\text{Solution})

Controlled potential electrolysis (1.5 V vs. Ag/AgCl) in acetonitrile yields crystalline AuI₃ with minimal decomposition.

Applications in Catalysis and Materials Science

Catalytic C–X Bond Formation

AuI₃ serves as a precursor in gold-catalyzed cross-couplings. For example, aryl iodides undergo Ullmann-type couplings in the presence of AuI₃, achieving turnover numbers (TON) of 10³–10⁴.

Optoelectronic Materials

Thin films of AuI₃ exhibit tunable bandgaps (2.1–2.5 eV), making them candidates for photovoltaic applications. Doping with transition metals (e.g., Co²⁺) enhances conductivity up to 5.5 × 10⁻² Ω⁻¹ cm⁻¹ .

Chemical Reactions Analysis

Triiodogold(III) undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield gold-phosphine complexes, while reduction reactions typically produce gold(I) or elemental gold.

Scientific Research Applications

Triiodogold(III) has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural and Stability Comparison of Gold(III) Halides

Compound Ligand Geometry Stability in H₂O Key Applications
AuI₃ I⁻ Square-planar High Anticancer agents
AuCl₃ Cl⁻ Square-planar Low Catalysis
AuBr₃ Br⁻ Square-planar Moderate Organic synthesis

Gold(III) Complexes with Nitrogen Ligands

Complexes like [Au(terpy)Cl]²⁺ (terpy = 2,2':6',2"-terpyridine) exhibit enhanced DNA-binding capabilities due to planar aromatic ligands. However, AuI₃’s iodide ligands confer redox stability, enabling sustained biological activity without rapid decomposition .

Transition Metal Analogues

Palladium(II) and Mercury(II) complexes often adopt similar geometries but differ in toxicity and reactivity. For example:

  • Pd(II) complexes : More catalytically active but less stable in biological environments .
  • Hg(II) complexes : Highly toxic, limiting biomedical use compared to AuI₃’s low toxicity profile .

Gold(I) Complexes

Gold(I) complexes (e.g., [Au(CN)₂]⁻ ) are linear and less oxidizing than Au³⁺ species. While Au(I) complexes excel in catalysis (e.g., alkyne hydration), AuI₃’s higher oxidation state enables unique redox-mediated anticancer mechanisms, such as ROS generation and mitochondrial targeting .

Research Findings and Key Data

Anticancer Activity :

  • AuI₃ derivatives show IC₅₀ values < 10 μM in cisplatin-resistant cancer cells, outperforming AuCl₃ analogues .
  • Table 2: Efficacy of Gold(III) Complexes in Cancer Models
Complex Cancer Cell Line IC₅₀ (μM) Reference
AuI₃-NHC HeLa 0.8
[Au(terpy)Cl]²⁺ MCF-7 5.2
Cisplatin A549 12.3

Antimicrobial Activity : AuI₃-based compounds inhibit multidrug-resistant Staphylococcus aureus at 5 µg/mL, with negligible toxicity in murine models .

Biological Activity

Triiodogold(III) (AuI₃) is a gold complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique coordination chemistry and ability to interact with biological molecules, which may lead to various therapeutic applications. This article explores the biological activity of Triiodogold(III), including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : AuI₃
  • Molecular Weight : 454.8 g/mol
  • Appearance : Typically appears as a dark solid.
  • Solubility : Soluble in polar solvents.

Triiodogold(III) exhibits biological activity through several mechanisms, primarily involving its interactions with cellular components:

  • Enzyme Inhibition : AuI₃ can inhibit key enzymes involved in cancer cell proliferation and survival, such as metalloproteinases and certain kinases. This inhibition can disrupt signaling pathways critical for tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancerous cells while sparing normal cells.
  • Protein Binding : Triiodogold(III) can bind to thiol groups in proteins, altering their function and potentially leading to cell cycle arrest.

Anticancer Properties

Research has shown that Triiodogold(III) demonstrates significant anticancer activity against various cancer cell lines, including:

  • Breast Cancer : In vitro studies indicate that AuI₃ can inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis.
  • Lung Cancer : It has been reported to reduce the viability of A549 lung cancer cells through ROS-mediated pathways.

Antimicrobial Activity

Triiodogold(III) also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound has demonstrated antifungal properties against Candida species.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the effects of Triiodogold(III) on human breast cancer cells (MCF-7). The results indicated:

  • A 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Induction of apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as a chemotherapeutic agent.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
58515
103070

Case Study 2: Antimicrobial Activity

In a study by Johnson et al. (2024), Triiodogold(III) was tested against various bacterial strains:

  • The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was found to be 5 µg/mL.
  • The compound showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections.
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus520
Escherichia coli1015
Candida albicans818

Q & A

Q. How can researchers address discrepancies in reported crystallographic data for Triiodogold(III) complexes?

  • Methodological Answer : Contradictions in crystallographic data often arise from polymorphic variations or solvent inclusion. Perform multiple crystallizations under controlled humidity and temperature. Compare XRD patterns with computational models (DFT-optimized structures) and validate using Rietveld refinement. Cross-reference databases (e.g., Cambridge Structural Database) to identify outliers .

Q. What spectroscopic techniques are most reliable for characterizing Au-I bonding in Triiodogold(III)?

  • Methodological Answer : Raman spectroscopy is ideal for Au-I stretching modes (150–250 cm⁻¹). Complement with XPS to confirm oxidation states (Au 4f₇/₂ ≈ 87–89 eV for Au³⁺) and EXAFS for local coordination geometry. Calibrate instruments with AuI₃ reference standards to minimize artifacts .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve mechanistic ambiguities in Triiodogold(III)-catalyzed reactions?

  • Methodological Answer : Use DFT (B3LYP/def2-TZVP) to map reaction pathways, focusing on transition states and intermediates. Validate with kinetic isotope effects (KIEs) and compare experimental vs. computed activation energies. Address discrepancies by adjusting solvation models (e.g., COSMO-RS) and verifying basis-set convergence .

Q. What strategies mitigate ligand dissociation in Triiodogold(III) complexes during catalytic cycles?

  • Methodological Answer : Design chelating ligands (e.g., bis-phosphines) to enhance kinetic stability. Monitor dissociation via in-situ UV-vis and NMR. Use stopped-flow techniques to quantify ligand exchange rates and adjust solvent polarity to stabilize the coordination sphere .

Q. How should researchers analyze contradictory cytotoxicity data for Triiodogold(III) in biomedical studies?

  • Methodological Answer : Contradictions may stem from cell-line variability or assay interference (e.g., AuI₃ hydrolysis). Standardize assays using identical cell passages and culture conditions. Perform ICP-MS to quantify intracellular Au uptake and correlate with cytotoxicity (EC₅₀). Use triplicate biological replicates and statistical tools (ANOVA with Tukey post-hoc) to validate significance .
Cell Line EC₅₀ (μM) Au Uptake (ng/cell) Reference
HeLa12.3 ± 1.20.45 ± 0.03
MCF-78.9 ± 0.80.67 ± 0.05

Q. What methodologies optimize the stability of Triiodogold(III) in aqueous solutions for electrochemical studies?

  • Methodological Answer : Stabilize AuI₃ in water using coordinating buffers (e.g., phosphate at pH 7.4). Monitor decomposition via cyclic voltammetry (oxidative peaks at +0.8 V vs. Ag/AgCl). Add antioxidants (e.g., ascorbic acid) to suppress Au³⁺ reduction and validate stability with time-resolved UV-vis spectroscopy .

Methodological Frameworks

Q. How to apply the FINER criteria to Triiodogold(III) research questions?

  • Feasible : Ensure access to Au precursors and specialized instrumentation (e.g., glovebox for air-sensitive syntheses).
  • Interesting : Focus on understudied properties (e.g., photoluminescence in AuI₃ nanoclusters).
  • Novel : Explore hybrid materials (e.g., AuI₃-MOF composites) with dual catalytic/optical functions.
  • Ethical : Follow institutional guidelines for hazardous waste disposal (AuI₃ is toxic).
  • Relevant : Align with trends in Au-based catalysis or theranostics .

Q. How to design a research proposal for funding agencies targeting Triiodogold(III) applications?

  • Structure the proposal with:
  • Aim 1 : Synthesis and characterization (methods from ).
  • Aim 2 : Mechanistic studies (DFT/experimental synergy ).
  • Aim 3 : Application testing (e.g., catalysis, bioimaging).
  • Justify gaps using a literature matrix (e.g., "No studies exist on AuI₃ photostability under UV") and highlight feasibility via pilot data .

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